
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H22FN3O5 and its molecular weight is 523.52. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cyclization Techniques
Research into similar compounds has focused on novel synthesis methods and cyclization techniques to create complex heterocyclic compounds. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization demonstrates the utility of boron trifluoride diethyl etherate in enhancing cyclization yields, suggesting a method that could be applicable to the synthesis of related compounds (Saitoh et al., 2001).
Novel Syntheses of Tetrahydroquinazolines
Explorations into the novel syntheses of hexahydropyrimidines and tetrahydroquinazolines have been reported, where reactions of amines with benzotriazole and formaldehyde lead to various heterocyclic frameworks. This type of synthetic approach could offer insights into the preparation of complex molecules like the query compound (Katritzky et al., 2002).
Antimicrobial Activities
Research on similar quinazoline derivatives has shown potential antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities could suggest potential pharmacological applications for related compounds (Patel & Shaikh, 2011).
Antitumor Agents
Compounds with the tetrahydroquinazoline backbone have also been investigated for their potential as antitumor agents. The design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents provide a framework for the development of new therapeutic molecules in cancer treatment (Al-Romaizan et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid to form the key intermediate, which is then cyclized with acetic anhydride to yield the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve N-(1,3-benzodioxol-5-ylmethyl)anthranilic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and cool the solution to 0°C.", "Step 2: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the key intermediate.", "Step 5: Dissolve the key intermediate in diethyl ether and add acetic anhydride (1.2 equiv) and a catalytic amount of triethylamine.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 8: Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product." ] } | |
CAS番号 |
866809-19-0 |
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C30H22FN3O5 |
分子量 |
523.52 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35) |
InChIキー |
WGQGPVKCCLZWFY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)


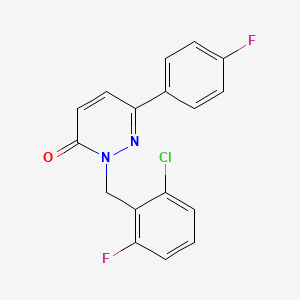
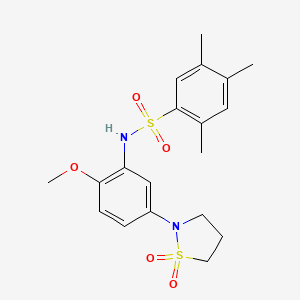
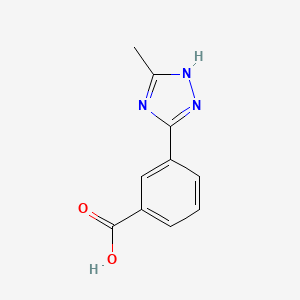

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)

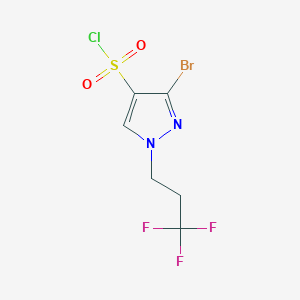

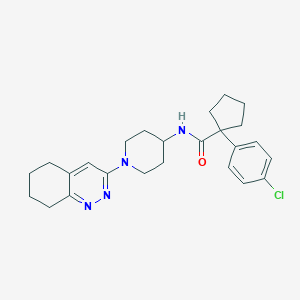
![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)